An In-depth Technical Guide on the Chemical Properties of 3,4-Dimethyl-5-nitroaniline
An In-depth Technical Guide on the Chemical Properties of 3,4-Dimethyl-5-nitroaniline
This document serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, providing a detailed overview of the chemical properties, synthesis, reactivity, and potential applications of 3,4-Dimethyl-5-nitroaniline. The content is structured to deliver not only factual data but also practical insights grounded in established chemical principles.
Core Chemical Identity and Physicochemical Properties
3,4-Dimethyl-5-nitroaniline is a substituted aromatic amine, a class of compounds that are foundational in many areas of chemical synthesis. The specific arrangement of two methyl groups and a nitro group on the aniline ring imparts a unique combination of steric and electronic characteristics that dictate its chemical behavior.
Table 1: Key Physicochemical Properties of 3,4-Dimethyl-5-nitroaniline
| Property | Value | Source(s) |
| CAS Number | 64823-22-9 | [1][2][3][4] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1][2][3][4] |
| Molecular Weight | 166.18 g/mol | [1][2][3][4] |
| Appearance | Yellow crystalline powder | [5][6] |
| Melting Point | 74-75 °C | [3] |
| Boiling Point | 329.4±37.0 °C (Predicted) | [7] |
| Density | 1.2±0.1 g/cm³ | [3] |
| SMILES | CC1=C(C(=CC(=C1)N)N(=O)[O])C | [1] |
| InChI | InChI=1S/C8H10N2O2/c1-5-6(2)c(10(11)12)cc(9)c5/h3-4H,9H2,1-2H3 | [8] |
The structural representation of 3,4-Dimethyl-5-nitroaniline is crucial for understanding its reactivity.
Caption: Chemical structure of 3,4-Dimethyl-5-nitroaniline.
Synthesis and Mechanistic Considerations
Substituted nitroanilines are pivotal intermediates in the synthesis of dyes, pharmaceuticals, and agrochemicals.[9][10][11] The synthesis of 3,4-Dimethyl-5-nitroaniline is typically achieved through the electrophilic nitration of a corresponding substituted aniline.
Logical Workflow for Synthesis:
The synthetic strategy hinges on the careful introduction of a nitro group onto the 3,4-dimethylaniline precursor. The regioselectivity of this reaction is governed by the directing effects of the substituents on the aromatic ring.
Caption: Conceptual workflow for the synthesis of 3,4-Dimethyl-5-nitroaniline.
Exemplary Experimental Protocol:
The following protocol outlines a general procedure for the nitration of a dimethylaniline. This is an illustrative method and requires rigorous safety assessment and optimization for specific laboratory conditions.
-
Preparation of the Substrate Solution: Dissolve 3,4-dimethylaniline in concentrated sulfuric acid in a flask equipped with a stirrer and a thermometer, while cooling in an ice-salt bath. The use of a strong acid protonates the amino group, forming an anilinium ion. This deactivates the ring and directs the incoming electrophile to the meta position relative to the ammonium group.
-
Preparation of the Nitrating Mixture: In a separate vessel, carefully add concentrated nitric acid to concentrated sulfuric acid, maintaining a low temperature. This mixture generates the nitronium ion (NO₂⁺), the active electrophile in the reaction.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of the anilinium salt, ensuring the temperature is kept low (typically below 10°C) to control the reaction rate and prevent the formation of byproducts.[7][12][13][14]
-
Reaction Quenching and Product Isolation: Once the reaction is complete, as monitored by a suitable technique like TLC or LC-MS, the reaction mixture is carefully poured onto crushed ice. This precipitates the product.
-
Neutralization and Purification: The acidic mixture is then neutralized with a base (e.g., aqueous ammonia or sodium carbonate) to deprotonate the anilinium ion and liberate the free amine. The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.
Reactivity and Application in Drug Discovery
The chemical personality of 3,4-Dimethyl-5-nitroaniline is a composite of the functionalities it possesses. Aromatic nitro compounds are significant in the synthesis of drugs and other bioactive molecules.[15]
-
The Amino Group: This primary amine is a nucleophilic center and a weak base. It can undergo a range of transformations including acylation, alkylation, and diazotization. The latter is a gateway to a vast array of other functional groups.
-
The Nitro Group: As a strong electron-withdrawing group, the nitro functionality deactivates the aromatic ring towards further electrophilic substitution. Conversely, it is readily reduced to an amino group, which dramatically alters the electronic properties of the molecule and provides a new site for chemical modification. This transformation is a common strategy in the synthesis of pharmaceutical intermediates.
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The Aromatic Ring: The substituent pattern on the benzene ring dictates the regioselectivity of any further reactions. The interplay between the electron-donating methyl and amino groups and the electron-withdrawing nitro group creates a unique electronic environment.
In the context of drug development, 3,4-Dimethyl-5-nitroaniline is a valuable building block.[2][16] Its utility lies in its potential to be elaborated into more complex molecular architectures that may possess therapeutic activity. Substituted anilines are common scaffolds in medicinal chemistry, appearing in a wide range of drugs.[10][11]
Safety and Handling
Detailed toxicological data for 3,4-Dimethyl-5-nitroaniline is not extensively available. However, based on the known hazards of related aromatic amines and nitro compounds, stringent safety precautions are warranted.
Hazard Profile:
-
Aromatic amines and nitro compounds are known to be toxic and can be absorbed through the skin.[17][18][19][20]
-
A primary toxic effect of many anilines and nitroaromatics is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[19][20][21] Symptoms can include headache, dizziness, cyanosis (bluish skin color), and in severe cases, respiratory distress and collapse.[19]
-
Some substituted anilines are considered potential mutagens or carcinogens.[19][20]
Recommended Handling Procedures:
-
Engineering Controls: All manipulations should be conducted in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][22]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[17][18][22] Wash hands thoroughly after handling.[17][22]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[22]
Conclusion
3,4-Dimethyl-5-nitroaniline is a chemical intermediate with a well-defined set of properties and reactivity patterns. Its true value for researchers and drug development professionals lies in its potential as a starting material for the synthesis of novel and complex molecules. A thorough understanding of its chemistry, coupled with stringent safety practices, is essential for harnessing its full potential in the laboratory and beyond.
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